molecular formula C6H12I2 B103822 1,6-Diiodohexane CAS No. 629-09-4

1,6-Diiodohexane

Cat. No.: B103822
CAS No.: 629-09-4
M. Wt: 337.97 g/mol
InChI Key: QLIMAARBRDAYGQ-UHFFFAOYSA-N
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Description

1,6-Diiodohexane (CAS 629-09-4) is a halogenated alkane with the molecular formula C₆H₁₂I₂ and a molecular weight of 337.97 g/mol. It is characterized by iodine atoms at both terminal positions of a six-carbon chain. This compound is light-sensitive, stabilized with copper, and immiscible with water . Key applications include:

  • Polymer synthesis: Used to prepare cationic polymer surfaces (e.g., polyurethane) and modify electrodes .
  • Organic electronics: Acts as a solvent additive to optimize phase separation in polymer solar cells, enhancing power conversion efficiency .
  • Macrocycle synthesis: Serves as an alkylating agent in the formation of macrocyclic diamines .
  • Depolymerization: Converts polycaprolactone into silylated monoesters and iodide derivatives under catalyst-free conditions .

Properties

IUPAC Name

1,6-diiodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12I2/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIMAARBRDAYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060865
Record name Hexane, 1,6-diiodo-
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Molecular Weight

337.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

629-09-4
Record name 1,6-Diiodohexane
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Record name 1,6-Diiodohexane
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Record name Hexane, 1,6-diiodo-
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Record name Hexane, 1,6-diiodo-
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Record name 1,6-diiodohexane
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Record name 1,6-DIIODOHEXANE
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Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Acetone is preferred due to its ability to dissolve both KI and the dibromoalkane while facilitating iodide ion mobility.

  • Temperature : Reflux conditions (56–60°C) are typically maintained to accelerate the reaction kinetics.

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance reaction rates by improving interfacial contact.

Yield Considerations

Yields depend on stoichiometric ratios and solvent purity. Excess KI (2.2–2.5 equivalents) ensures complete substitution, with reported yields exceeding 85% under optimized conditions.

Direct Iodination of 1,6-Hexanediol Using Hydroiodic Acid

1,6-Hexanediol serves as a starting material for direct iodination via treatment with hydroiodic acid (HI). This method involves a two-step acid-catalyzed substitution:

HO(CH2)6OH+2HII(CH2)6I+2H2O\text{HO(CH}2\text{)}6\text{OH} + 2\text{HI} \rightarrow \text{I(CH}2\text{)}6\text{I} + 2\text{H}_2\text{O}

Mechanistic Insights

  • Protonation : The hydroxyl groups of 1,6-hexanediol are protonated by HI, converting them into better leaving groups.

  • Substitution : Iodide ions displace protonated hydroxyl groups through an SN_\text{N}2 mechanism, forming the diiodide.

Industrial-Scale Parameters

  • Acid Concentration : Concentrated HI (47–57%) is required to drive the reaction to completion.

  • Temperature : Elevated temperatures (100–120°C) reduce reaction times but risk HI decomposition.

  • Byproduct Management : Excess water is removed via azeotropic distillation to favor product formation.

Red Phosphorus and Iodine Mediated Synthesis

An alternative approach employs red phosphorus (P) and iodine (I2_2) to generate hydroiodic acid in situ, which subsequently iodinates 1,6-hexanediol:

HO(CH2)6OH+2I2+PI(CH2)6I+H3PO3+H2O\text{HO(CH}2\text{)}6\text{OH} + 2\text{I}2 + \text{P} \rightarrow \text{I(CH}2\text{)}6\text{I} + \text{H}3\text{PO}3 + \text{H}2\text{O}

Advantages and Limitations

  • Cost-Effectiveness : Red phosphorus is inexpensive and avoids handling concentrated HI.

  • Side Reactions : Phosphorous acid (H3_3PO3_3) formation complicates purification, necessitating iterative washing steps.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for each synthesis route:

MethodStarting MaterialReagentsTemperature (°C)Yield (%)Purification Challenges
Halogen Exchange1,6-DibromohexaneKI, Acetone56–6085–90KBr removal via filtration
Direct Iodination1,6-HexanediolHI (47–57%)100–12070–80Water azeotrope distillation
Red Phosphorus/Iodine1,6-HexanediolI2_2, P80–10065–75H3_3PO3_3 separation

Industrial Relevance

The halogen exchange method is favored for its high yield and scalability, whereas the red phosphorus approach remains niche due to purification complexities.

Emerging Methodologies and Innovations

Recent advances focus on catalytic systems to improve atom economy. For instance, ionic liquids like 1-butyl-3-methylimidazolium iodide ([BMIM]I) have demonstrated efficacy in facilitating iodide substitution at lower temperatures (40–50°C), reducing energy input .

Chemical Reactions Analysis

Types of Reactions

1,6-Diiodohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different functionalized hexane derivatives.

    Reduction Reactions: The compound can be reduced to hexane using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can participate in coupling reactions to form longer carbon chains or cyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in the presence of a base.

Major Products

    Substitution: Formation of hexane derivatives with different functional groups (e.g., azidohexane, thiolhexane).

    Reduction: Formation of hexane.

    Coupling: Formation of longer aliphatic chains or cyclic compounds.

Scientific Research Applications

1,6-Diiodohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-diiodohexane primarily involves its reactivity as a dihalogenated alkane. The iodine atoms serve as good leaving groups, making the compound highly reactive in nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species. For example, in the synthesis of polyurethane surfaces, this compound reacts with polyols and isocyanates to form cross-linked polymer networks .

Comparison with Similar Compounds

Comparison with Similar Diiodoalkanes

Diiodoalkanes share the general formula I-(CH₂)ₙ-I , where chain length (n) significantly influences their physicochemical properties, reactivity, and applications. Below is a detailed comparison of 1,6-diiodohexane with 1,2-diiodoethane (C₂), 1,4-diiodobutane (C₄), and 1,8-diiodooctane (C₈):

Table 1: Physical and Chemical Properties

Property 1,2-Diiodoethane (C₂) 1,4-Diiodobutane (C₄) This compound (C₆) 1,8-Diiodooctane (C₈)
Molecular Formula C₂H₄I₂ C₄H₈I₂ C₆H₁₂I₂ C₈H₁₆I₂
Molecular Weight 281.86 g/mol 309.80 g/mol 337.97 g/mol 394.09 g/mol
Density ~2.15 g/cm³ ~1.98 g/cm³ 2.045 g/cm³ ~1.90 g/cm³
Boiling Point ~180°C (decomposes) ~230°C 282°C >300°C (estimated)
Reactivity High (shorter chain) Moderate Moderate Low (longer chain)
Applications Alkylation, small rings Cyclization, surfactants Solar cells, polymers Surfactants, phase modulators

Key Differences

Chain Length and Physical Properties :

  • Longer chains (e.g., C₆, C₈) exhibit higher boiling points and lower densities due to increased van der Waals interactions and reduced polarity .
  • This compound’s boiling point (282°C) is significantly higher than 1,4-diiodobutane (~230°C), reflecting stronger intermolecular forces in the C₆ compound .

Reactivity in Cyclization :

  • Shorter chains (C₂, C₄) favor smaller ring formation. For example, this compound forms cyclopentene via a five-membered metallacycle intermediate, while 1,4-diiodobutane may form less stable four-membered rings .
  • In macrocyclization, this compound enables efficient formation of 12-membered rings, balancing steric strain and reactivity .

Applications in Material Science :

  • Solar Cells : this compound (DIH) improves polymer crystallinity and phase separation in bulk heterojunction solar cells, outperforming shorter-chain analogs like 1,8-diiodooctane (DIO) in specific polymer systems .
  • Surfactants : this compound is used to synthesize Gemini-fluorinated cationic surfactants, where chain length affects micelle formation and corrosion inhibition efficiency .

Synthetic Utility :

  • Longer diiodoalkanes (C₆, C₈) are preferred for generating linear products in bifunctional alkylation, while shorter chains (C₂, C₄) may lead to undesired cyclization .
  • For example, this compound reacts with silver nitrite to yield 1,6-dinitrohexane (46–48% yield), whereas 1,4-diiodobutane produces 1,4-dinitrobutane under similar conditions .

Biological Activity

1,6-Diiodohexane is a halogenated hydrocarbon that has garnered attention for its potential biological activities, particularly in antimicrobial and bioactive applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound (C6H12I2) is a linear alkane with two iodine atoms attached to the first and sixth carbon atoms of the hexane chain. This structure contributes to its unique chemical reactivity and biological properties. The presence of iodine enhances its potential as an antimicrobial agent due to the halogen's known reactivity with biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of iodinated hydrocarbons, including this compound. Research indicates that halogenated compounds can disrupt microbial cell membranes and interfere with vital cellular processes.

Key Findings:

  • Antibacterial Efficacy : this compound has shown significant antibacterial activity against various pathogens. In a comparative study of iodinated hydrocarbons, compounds similar to this compound demonstrated effective inhibition of biofilm formation in bacteria such as Staphylococcus aureus and Vibrio parahaemolyticus .
  • Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of cell membrane integrity, leading to cell lysis. Additionally, iodinated compounds can affect gene expression related to virulence and biofilm formation .

Case Studies

Several case studies have investigated the biological activity of halogenated hydrocarbons:

Study 1: Antibiofilm Activity

A study screened various iodinated hydrocarbons for their ability to inhibit biofilm formation. This compound was included in a group that showed promising results against S. aureus with a minimum inhibitory concentration (MIC) indicating effective bactericidal properties .

Study 2: Estrogenic Effects

Another research effort explored the estrogenic activities of polyfluorinated iodine alkanes and found that certain iodinated compounds could promote cell proliferation in breast cancer cell lines (MCF-7). While this compound was not specifically tested in this context, its structural similarity suggests it may share similar biological interactions .

Data Table: Biological Activities of Iodinated Hydrocarbons

CompoundMIC (µg/mL)Target PathogenActivity Type
This compoundTBDStaphylococcus aureusAntibacterial
Iodopropynyl Butylcarbamate (IPBC)50Vibrio parahaemolyticusAntibiofilm
1-IodoperfluorohexaneTBDMCF-7 CellsEstrogenic

Future Directions

The promising results regarding the biological activity of this compound suggest several avenues for future research:

  • Expanded Antimicrobial Testing : Further studies should evaluate the efficacy of this compound against a broader range of pathogens and under various conditions (e.g., different pH levels or in the presence of organic matter).
  • Mechanistic Studies : Investigating the precise mechanisms by which this compound exerts its antimicrobial effects could lead to enhanced formulations for clinical use.
  • Safety Profile Assessment : Understanding the toxicity and safety profile of this compound is crucial for its potential application in pharmaceuticals or as a biocide.

Q & A

Q. What are the key physicochemical properties of 1,6-diiodohexane, and how do they influence its reactivity in organic synthesis?

  • Methodological Answer : this compound (C₆H₁₂I₂) is a dihalogenated alkane with a density of 2.05 g/mL at 25°C and a boiling point of 141–142°C at 10 mmHg . Its high iodine content and linear hexane backbone make it a versatile alkylating agent. The iodine atoms act as leaving groups in nucleophilic substitution reactions, enabling cross-coupling or polymerization. For example, in synthesizing polyurethane (PU) materials, the diiodo group facilitates covalent bonding with amine or hydroxyl groups, modifying surface charge to enhance biocompatibility . Researchers must account for its light sensitivity and stabilize it with copper chips to prevent iodine loss during storage .

Q. How can this compound be synthesized and purified for laboratory use?

  • Methodological Answer : A common synthesis involves reacting 1,6-hexanediol with hydroiodic acid (HI) under reflux. Post-reaction, purification via fractional distillation (141–142°C at 10 mmHg) is critical to remove excess HI and byproducts like mono-iodinated species . Copper stabilizers (0.1–1% w/w) are added to inhibit radical-induced decomposition . Purity verification requires ¹H NMR (δ 3.2–3.4 ppm for CH₂I groups) and elemental analysis for iodine content .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its toxicity and volatility, use fume hoods, nitrile gloves, and safety goggles. Store in amber glass under inert gas (argon/nitrogen) at 2–8°C . Spills require neutralization with sodium thiosulfate to reduce iodine release. Acute exposure risks include respiratory irritation; immediate decontamination with soap/water and medical consultation are mandatory .

Advanced Research Questions

Q. How do discrepancies in reported melting points (e.g., 9–10°C vs. 25°C) of this compound arise, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies stem from impurities (e.g., residual solvents or copper stabilizers) or polymorphic forms. Differential Scanning Calorimetry (DSC) can identify phase transitions, while High-Performance Liquid Chromatography (HPLC) quantifies impurities . For accurate results, pre-purify samples via column chromatography (silica gel, hexane eluent) and compare against certified reference materials (e.g., Sigma-Aldrich 97% grade) .

Q. What role does this compound play in controlling crystallization behavior in polymer blends for solar cells?

  • Methodological Answer : In polymer/fullerene hybrid solar cells, this compound acts as a solvent additive to modulate crystallinity. It reduces grain boundaries by enhancing polymer chain mobility during thermal annealing, as shown via X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM). Optimized concentrations (0.5–1.0% v/v) improve power conversion efficiency by 15–20% . Contrast this with non-halogenated additives (e.g., 1,8-diiodooctane), which exhibit slower crystallization kinetics .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : For derivatives like 1,6-diiodoperfluorohexane (C₆F₁₂I₂), use ¹⁹F NMR to confirm perfluorination (δ −70 to −120 ppm) and Raman spectroscopy to detect iodine stretching modes (~180 cm⁻¹) . X-ray Photoelectron Spectroscopy (XPS) quantifies surface iodine content in modified polymers, critical for applications like anticoagulant coatings .

Q. What experimental strategies mitigate iodine leaching during long-term stability studies of this compound-functionalized materials?

  • Methodological Answer : Accelerated aging tests (e.g., 70°C/75% relative humidity for 28 days) combined with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) track iodine loss. Encapsulation with cross-linked cationic polyelectrolytes (e.g., polydiallyldimethylammonium chloride) reduces leaching by 90% in aqueous environments . Compare with non-encapsulated controls via UV-Vis spectroscopy for iodide release .

Emerging Research Directions

Q. Can this compound be integrated into biohybrid systems for controlled drug delivery?

  • Methodological Answer : Preliminary studies show its utility in synthesizing redox-responsive nanocarriers. Iodine groups enable disulfide bond formation with thiolated biomolecules (e.g., albumin). Monitor drug release kinetics using Fluorescence Correlation Spectroscopy (FCS) and validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. How does this compound compare to other dihaloalkanes in CO₂ reduction electrocatalysis?

  • Methodological Answer : In Ag nanoparticle electrodes, this compound-modified surfaces show 2× higher CO Faradaic efficiency than dibromohexane analogues, attributed to stronger iodine-metal interactions. Use in situ Fourier Transform Infrared Spectroscopy (FTIR) to identify adsorbed intermediates (e.g., *COOH) and correlate with electrochemical impedance data .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the thromboresistance of this compound-modified polymers?

  • Methodological Answer :
    Variations arise from differences in polymer backbone (e.g., PU vs. PDMS) and surface charge density. Quantify t-PA release rates using ELISA and correlate with surface zeta potential measurements. Studies using PU with +20 mV surface potential show 50% lower platelet adhesion than neutral PDMS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Diiodohexane
Reactant of Route 2
1,6-Diiodohexane

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